molecular formula C4H6S B2695734 3-(Methylsulfanyl)prop-1-yne CAS No. 26842-65-9

3-(Methylsulfanyl)prop-1-yne

Cat. No. B2695734
CAS RN: 26842-65-9
M. Wt: 86.15
InChI Key: YTXIGMLQHXRSEC-UHFFFAOYSA-N
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Description

“3-(Methylsulfanyl)prop-1-yne” is a chemical compound with the molecular formula C4H6S . It is used in various fields such as life sciences, organic synthesis, and environmental testing .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C4H6S/c1-3-4-5-2/h1H,4H2,2H3 . The molecular weight of the compound is 86.16 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at temperatures below -10°C .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research into novel compounds such as 1,2-dis(1,3-diphenylpropan-2-yl)disulfane showcases the synthetic utility of methylsulfanyl-containing compounds. These entities are synthesized with high yields and their structures are meticulously analyzed using techniques like IR, NMR, MS, and X-ray diffraction, indicating their importance in structural chemistry (Feng, 2013).

Electrochemical Applications

Transition metal sulfides, including compounds related to methylsulfanyl motifs, have been identified as promising cathodes for secondary lithium batteries. Their electrochemical activity and good reversibility highlight the potential of sulfide-based materials in energy storage applications (Holleck & Driscoll, 1977).

Organic Synthesis and Catalysis

Methylsulfanyl compounds play a critical role in organic synthesis. For instance, the stereoselective synthesis of oxetanes and the exploration of Mitsunobu-style procedures for the cyclisation of 1,3-diols demonstrate the versatility of these compounds in generating complex molecular architectures with high yields (Christlieb et al., 2001).

Photocatalysis and Photoinduced Reactions

The preparation of kinetically stabilized phosphaethene derivatives carrying the methylsulfanyl group showcases innovative approaches to phosphaethene chemistry, including E/Z isomerization and copper-mediated coupling reactions, which are pivotal in the development of novel photocatalytic materials and methodologies (Ito et al., 2003).

Safety and Hazards

“3-(Methylsulfanyl)prop-1-yne” is classified as a dangerous substance. It has hazard statements H225, H304, H315, H319, H335, which indicate that it is highly flammable, may be fatal if swallowed and enters airways, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding sparks/open flames/hot surfaces, keeping the container tightly closed, and using only non-sparking tools .

properties

IUPAC Name

3-methylsulfanylprop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6S/c1-3-4-5-2/h1H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXIGMLQHXRSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26842-65-9
Record name 3-(methylsulfanyl)prop-1-yne
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